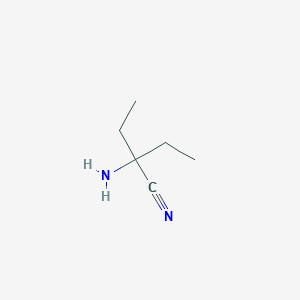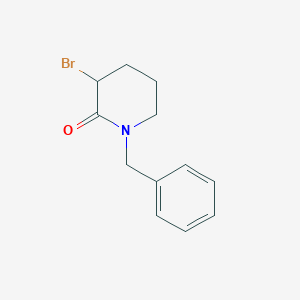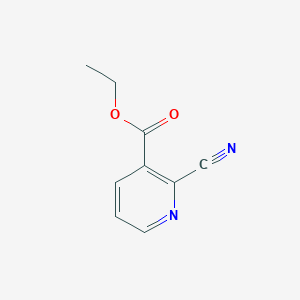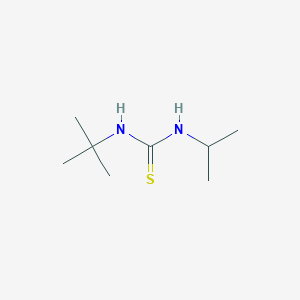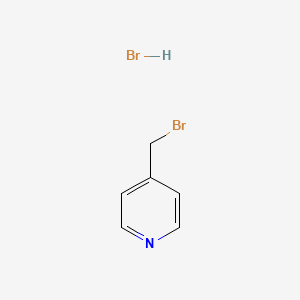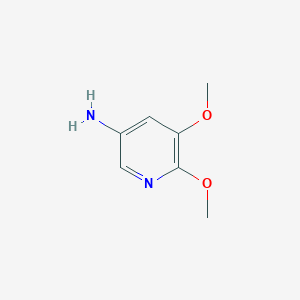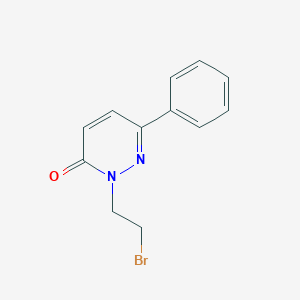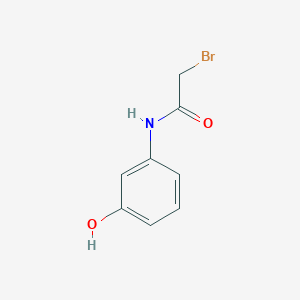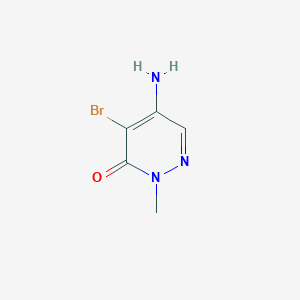
5-氨基-4-溴-2-甲基-2H-哒嗪-3-酮
描述
5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, with the molecular formula C5H6N3OBr, is a versatile small molecule scaffold used in various research and industrial applications .
科学研究应用
5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one has a wide range of scientific research applications:
作用机制
Target of Action
Pyridazin-3(2h)-one derivatives, to which this compound belongs, have been known to interact with a variety of targets, including enzymes like cyclooxygenase (cox) and proteins like bromodomains .
Mode of Action
It’s worth noting that many nonsteroidal anti-inflammatory drugs (nsaids), which include some pyridazin-3(2h)-one derivatives, act by blocking the production of prostaglandins through inhibition of cox enzymes . This suggests that 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one might interact with its targets in a similar manner.
Pharmacokinetics
For instance, a pyridazinone derivative optimized for the PCAF/GCN5 bromodomain showed high solubility, suggesting potential good bioavailability .
Result of Action
Given the known pharmacological activities of pyridazin-3(2h)-one derivatives, it’s possible that this compound could have anti-inflammatory, analgesic, or other effects .
Action Environment
It’s worth noting that the compound is stable at room temperature , suggesting that it might be relatively stable under a variety of environmental conditions.
生化分析
Biochemical Properties
5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . This inhibition can lead to various downstream effects, including vasodilation and anti-inflammatory responses. Additionally, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one interacts with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one on cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which play a pivotal role in cell signaling . By affecting these pathways, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one can alter gene expression patterns and metabolic processes within the cell . These changes can lead to various cellular outcomes, such as altered cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . This increase can activate protein kinase A and protein kinase G, resulting in various cellular responses . Additionally, 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one can bind to specific receptors and proteins, modulating their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular functions, including sustained changes in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as anti-inflammatory and antihypertensive properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . These interactions can affect the metabolic flux and levels of various metabolites within the cell . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects .
Transport and Distribution
The transport and distribution of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .
Subcellular Localization
The subcellular localization of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The process may include additional steps such as recrystallization and purification to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridazinones with various functional groups.
相似化合物的比较
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one (ABT-963): A potent and selective COX-2 inhibitor.
4-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone): Known for its analgesic and anti-inflammatory activities.
Uniqueness: 5-Amino-4-bromo-2-methyl-2H-pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and bromo groups allows for further functionalization and derivatization, making it a valuable scaffold in medicinal chemistry .
属性
IUPAC Name |
5-amino-4-bromo-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-9-5(10)4(6)3(7)2-8-9/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJZZCXHPXTYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495462 | |
| Record name | 5-Amino-4-bromo-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65269-63-8 | |
| Record name | 5-Amino-4-bromo-2-methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


